N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide
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Overview
Description
N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.40 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a benzamide group, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide typically involves the reaction of 3-methylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: 3-methylpiperidine is reacted with benzoyl chloride in the presence of triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide can be compared with other similar compounds, such as:
- N-[3-(3-methylpiperidine-1-carbonyl)phenyl]acetamide
- N-[3-(3-methylpiperidine-1-carbonyl)phenyl]propionamide
- N-[3-(3-methylpiperidine-1-carbonyl)phenyl]butyramide
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-(3-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-6-12-22(14-15)20(24)17-10-5-11-18(13-17)21-19(23)16-8-3-2-4-9-16/h2-5,8-11,13,15H,6-7,12,14H2,1H3,(H,21,23) |
InChI Key |
MBPTZGHRZQEROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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